molecular formula C13H8F3NO B1441505 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde CAS No. 1005189-47-8

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Cat. No.: B1441505
CAS No.: 1005189-47-8
M. Wt: 251.2 g/mol
InChI Key: GDRJYEBPMRRWDY-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 267.23 g/mol. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety.

Biochemical Analysis

Biochemical Properties

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, this compound has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context . For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating metabolic pathways and cellular signaling .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular protection against oxidative damage . Additionally, this compound can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The localization and accumulation of this compound are influenced by its interactions with transport proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate locations . The subcellular localization of this compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde involves the reaction of 4-trifluoromethylphenylboronic acid with 4-bromo-2-pyridinecarbaldehyde in the presence of sodium carbonate and dimethoxyethane. The reaction mixture is degassed under a flow of argon and subjected to ultrasonic treatment for 5-10 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses, to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-(Trifluoromethyl)phenyl)picolinic acid.

    Reduction: Formation of 4-(4-(Trifluoromethyl)phenyl)picolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylhydrazine: Another compound with a trifluoromethyl group attached to a phenyl ring, used in the reduction and functionalization of graphene oxide.

    4-(Trifluoromethyl)phenol: Known for its use in pharmaceuticals and agrochemicals.

Uniqueness

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde stands out due to its picolinaldehyde moiety, which imparts unique reactivity and potential applications in various fields. The combination of the trifluoromethyl group and the picolinaldehyde structure makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJYEBPMRRWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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